molecular formula C10H8CuF6O4 B1440680 Bis(trifluoro-2,4-pentanedionato)copper(II) CAS No. 23677-93-2

Bis(trifluoro-2,4-pentanedionato)copper(II)

Cat. No.: B1440680
CAS No.: 23677-93-2
M. Wt: 369.70 g/mol
InChI Key: GZVJAFMHAGQIEB-BGHCZBHZSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

    Direct Reaction: This method involves reacting copper(II) salts such as copper(II) chloride or copper(II) acetate with 1,1,1-trifluoro-2,4-pentanedione (Hhfac) in a suitable solvent like ethanol or methanol.

    Ligand Exchange: Another method involves reacting other copper(II) complexes, such as copper(II) nitrate, with 1,1,1-trifluoro-2,4-pentanedione in the presence of a base like sodium hydroxide.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Reagents: Copper(II) salts (e.g., copper(II) chloride, copper(II) acetate), 1,1,1-trifluoro-2,4-pentanedione, sodium hydroxide.

    Conditions: Heating, UV irradiation.

Major Products

    Copper Atoms and Dimers: Formed during photofragmentation.

    Copper Fluoride (CuF): Another product of photofragmentation.

Scientific Research Applications

Biological Activity

Bis(trifluoro-2,4-pentanedionato)copper(II) (Cu(tfa)₂) is an organometallic coordination compound notable for its unique chemical properties and potential biological applications. This compound is characterized by its blue-green powder form and is primarily utilized in various chemical applications due to its stability and reactivity. The biological activity of Cu(tfa)₂ has garnered interest, particularly concerning its antimicrobial properties, oxidative stress implications, and potential therapeutic roles.

Chemical Structure and Properties

Chemical Formula: Cu(CF₃COCH₂COCH₃)₂
Molecular Weight: 373.67 g/mol
Solubility: Insoluble in water; soluble in organic solvents
Synthesis: Typically synthesized from copper(II) salts and trifluoroacetylacetone in the presence of a base.

Table 1: Comparison of Copper(II) Coordination Compounds

Compound NameStructure TypeUnique Features
Bis(trifluoro-2,4-pentanedionato)copper(II)Organometallic CoordinationEnhanced stability due to trifluoromethyl groups
Bis(2,4-pentanedionato)copper(II)Organometallic CoordinationMore soluble in organic solvents
Copper(II) acetylacetonateOrganometallic CoordinationMore widely studied for biological applications

Antimicrobial Activity

Research indicates that Cu(tfa)₂ exhibits significant antimicrobial properties against a range of pathogens. A study demonstrated its effectiveness against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae), as well as fungi (Candida albicans, Aspergillus niger). The minimum inhibitory concentrations (MICs) were reported between 25-100 mg/mL, indicating a broad spectrum of activity.

Case Study: Antimicrobial Efficacy

A comparative study of various copper complexes highlighted the antimicrobial efficacy of Cu(tfa)₂ against several microorganisms:

MicroorganismZone of Inhibition (mm)MIC (mg/mL)
Staphylococcus aureus2050
Escherichia coli3025
Klebsiella pneumoniae2825
Candida albicans2250

This data suggests that Cu(tfa)₂ is particularly effective against Gram-negative bacteria compared to Gram-positive strains .

Oxidative Stress and Cytotoxicity

Copper complexes, including Cu(tfa)₂, can induce oxidative stress through the generation of reactive oxygen species (ROS). This property is linked to their potential cytotoxic effects. Excessive copper can lead to oxidative damage to cellular components, contributing to various disorders such as liver damage and neurodegenerative diseases. The mechanism involves copper's ability to catalyze Fenton-type reactions, producing hydroxyl radicals that damage lipids, proteins, and DNA .

Therapeutic Potential

The therapeutic implications of Cu(tfa)₂ are being explored in the context of oxidative-stress-related disorders. Studies suggest that copper complexes can modulate oxidative stress responses, potentially offering protective effects against conditions like Alzheimer's disease. Evidence indicates that copper ions may influence amyloid-beta peptide aggregation, which is a hallmark of Alzheimer's pathology .

Properties

CAS No.

23677-93-2

Molecular Formula

C10H8CuF6O4

Molecular Weight

369.70 g/mol

IUPAC Name

copper;(Z)-1,1,1-trifluoro-4-oxopent-2-en-2-olate

InChI

InChI=1S/2C5H5F3O2.Cu/c2*1-3(9)2-4(10)5(6,7)8;/h2*2,10H,1H3;/q;;+2/p-2/b2*4-2-;

InChI Key

GZVJAFMHAGQIEB-BGHCZBHZSA-L

SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2]

Isomeric SMILES

CC(=O)/C=C(\[O-])/C(F)(F)F.CC(=O)/C=C(\[O-])/C(F)(F)F.[Cu+2]

Canonical SMILES

CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Cu+2]

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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